

# **Evatanepag Sodium: A Technical Guide to its Discovery and Development**

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Compound of Interest		
Compound Name:	Evatanepag Sodium	
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### Introduction

**Evatanepag Sodium**, also known by its code name CP-533,536, is a potent and selective non-prostanoid agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Its discovery marked a significant advancement in the pursuit of targeted therapies that could harness the anabolic effects of PGE2 on bone tissue without the side effects associated with non-selective prostaglandin analogs.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and development history of **Evatanepag Sodium**, with a focus on preclinical and clinical findings.

## **Discovery and Development History**

**Evatanepag Sodium** was discovered and initially developed by Pfizer as a potential treatment for fractures and other conditions requiring localized bone formation.[2][3][4] The research aimed to identify a selective EP2 agonist that could mimic the bone-forming properties of PGE2. The anabolic effects of PGE2 on bone are mediated through the EP2 and EP4 receptors, which, upon activation, lead to an increase in intracellular cyclic adenosine monophosphate (cAMP).

A key publication in 2009 detailed the discovery of a series of sulfonamides as highly selective EP2 agonists, which led to the identification of CP-533,536 (Evatanepag). Preclinical studies



demonstrated its efficacy in promoting fracture healing in rat models when administered locally as a single dose.

A Phase 2 clinical trial (NCT00533377) was initiated to evaluate the efficacy and safety of Evatanepag for the treatment of closed tibial shaft fractures. However, the results of this trial have not been made publicly available.

There is no publicly available information establishing a direct link between **Evatanepag Sodium** (CP-533,536) and ONO Pharmaceutical. While ONO Pharmaceutical has a history of developing prostaglandin receptor modulators, such as the EP4 antagonist ONO-4578, their public pipeline does not mention Evatanepag or a compound with the designation ONO-4478.

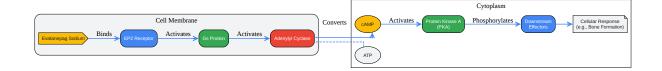
**Chemical Properties** 

Property	Value
Chemical Name	Sodium 2-(3-(((N-(4-(tert-butyl)benzyl)pyridine- 3-sulfonamido)methyl)phenoxy)acetate)
Molecular Formula	C25H27N2NaO5S
Molecular Weight	490.55 g/mol
CAS Number	223490-49-1

### **Mechanism of Action**

**Evatanepag Sodium** is a selective agonist for the EP2 receptor, a G-protein coupled receptor (GPCR). The binding of Evatanepag to the EP2 receptor activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of EP2 receptor activation, including the stimulation of bone formation.





**Evatanepag Sodium**'s primary signaling cascade.

## **Preclinical Data**

## **In Vitro Studies**

Parameter	Cell Line	Value	Reference
EP2 Receptor Binding Affinity (Ki)	Not Specified	50 nM	
EC50 for cAMP production	HEK-293 cells	17 nM	
IC50 for cAMP production	HEK-293 cells	50 nM	
Inhibition of Mast Cell Degranulation	hFcɛRI-induced mast cells	Dose-dependent at 10 nM	

## **In Vivo Studies**

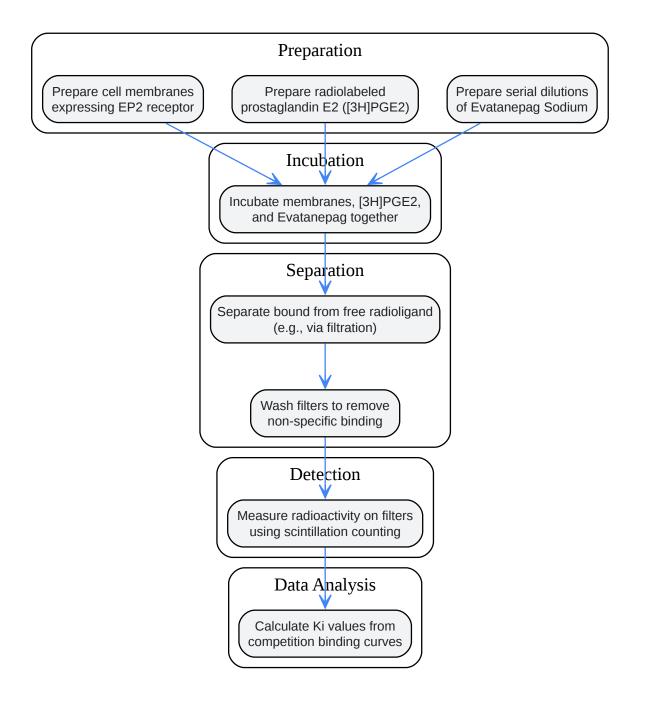


Animal Model	Dosing	Key Findings	Reference
Rat Fracture Model	Single local administration	Healed fractures	
Rat Tibia Injection	0.3-3.0 mg/kg, intramedullary	Dose-dependent increase in bone area, mineral content, and density	
Canine Long Bone Defect Model	Not Specified	Healed bone defects without side effects of PGE2	

## **Experimental Protocols EP2 Receptor Binding Assay**

This protocol outlines a method for determining the binding affinity of a compound to the EP2 receptor.





Workflow for an EP2 receptor binding assay.

#### Methodology:

 Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human EP2 receptor (e.g., HEK293 or CHO cells).

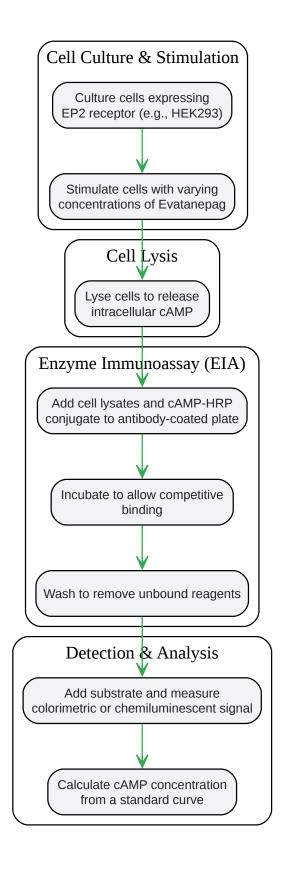


- Binding Reaction: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled EP2 ligand (e.g., [3H]PGE2) and varying concentrations of the test compound (**Evatanepag Sodium**).
- Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
- Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
- Detection: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

## **cAMP Immunoassay**

This protocol describes a competitive immunoassay to quantify intracellular cAMP levels following cell stimulation.





Workflow for a competitive cAMP immunoassay.



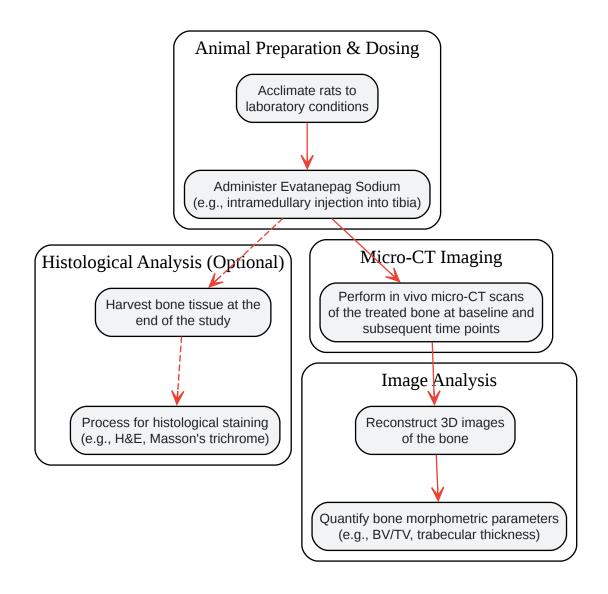
#### Methodology:

- Cell Culture and Stimulation: Cells expressing the EP2 receptor (e.g., HEK293) are cultured
  in appropriate media. Prior to the assay, the cells are treated with a phosphodiesterase
  inhibitor to prevent cAMP degradation. The cells are then stimulated with various
  concentrations of Evatanepag Sodium for a defined period.
- Cell Lysis: The cells are lysed to release the intracellular cAMP.
- Competitive Immunoassay: The cell lysate is added to a microplate pre-coated with an anticAMP antibody. A fixed amount of cAMP conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is also added to the wells. The cAMP from the cell lysate and the enzymeconjugated cAMP compete for binding to the antibody.
- Washing: The plate is washed to remove unbound reagents.
- Detection: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the amount of cAMP in the sample.
- Quantification: The concentration of cAMP in the samples is determined by comparing the signal to a standard curve generated with known concentrations of cAMP.

## In Vivo Bone Formation Study in Rats

This protocol outlines a method to assess the effect of **Evatanepag Sodium** on bone formation in a rat model using micro-computed tomography (micro-CT).





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Workflow for an in vivo bone formation study.

#### Methodology:

- Animal Model: Adult male rats are typically used. The animals are anesthetized for all procedures.
- Drug Administration: Evatanepag Sodium is administered locally to the site of interest, for example, by direct injection into the bone marrow cavity of the tibia. A vehicle control group is also included.

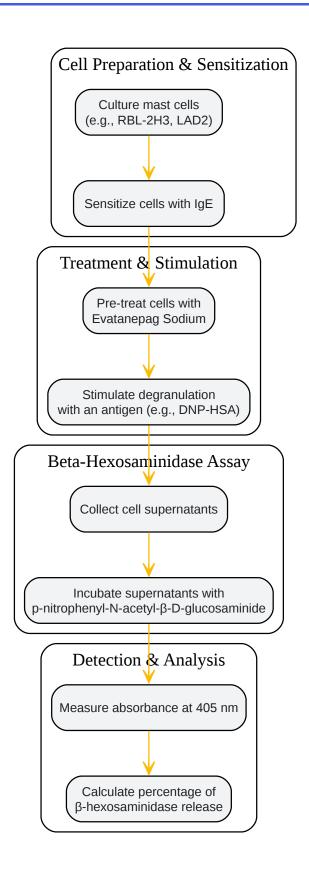


- Micro-CT Imaging: High-resolution micro-CT scans of the treated bone are acquired at baseline and at various time points post-treatment. This allows for the non-invasive, longitudinal assessment of bone formation.
- Image Analysis: The micro-CT images are reconstructed to create 3D models of the bone.
   Bone morphometric parameters, such as bone volume fraction (BV/TV), trabecular number, trabecular thickness, and trabecular separation, are quantified within a defined region of interest.
- Histological Analysis (Optional): At the end of the study, the animals are euthanized, and the
  treated bones are harvested, decalcified, and processed for histological analysis to confirm
  the findings from the micro-CT and to assess cellular changes.

## Mast Cell Degranulation Assay (Beta-Hexosaminidase Release)

This protocol describes a colorimetric assay to measure the release of the granular enzyme  $\beta$ -hexosaminidase from mast cells as an indicator of degranulation.





Workflow for a mast cell degranulation assay.



#### Methodology:

- Cell Culture and Sensitization: A suitable mast cell line (e.g., RBL-2H3 or LAD2) is cultured.
   The cells are sensitized overnight with an appropriate IgE.
- Pre-treatment and Stimulation: The sensitized cells are washed and then pre-incubated with different concentrations of **Evatanepag Sodium**. Subsequently, degranulation is induced by adding a specific antigen (e.g., DNP-HSA for DNP-specific IgE).
- Sample Collection: The reaction is stopped by placing the plate on ice, and the cells are pelleted by centrifugation. The supernatants, containing the released β-hexosaminidase, are collected.
- Enzymatic Reaction: The supernatants are incubated with a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), in a citrate buffer. The β-hexosaminidase in the supernatant cleaves the pNAG, releasing p-nitrophenol.
- Detection: The reaction is stopped with a stop buffer (e.g., glycine buffer), and the absorbance of the released p-nitrophenol is measured at 405 nm.
- Quantification: The percentage of β-hexosaminidase release is calculated by comparing the absorbance of the supernatant from stimulated cells to the total amount of β-hexosaminidase in the cells (determined by lysing the cells with a detergent).

## Conclusion

**Evatanepag Sodium** is a well-characterized, potent, and selective EP2 receptor agonist that has demonstrated significant potential in preclinical models for promoting bone formation and healing. Its discovery by Pfizer provided a valuable tool for investigating the therapeutic potential of selective EP2 agonism. While the clinical development for fracture healing appears to have stalled, the extensive preclinical data and the detailed understanding of its mechanism of action provide a solid foundation for further research into its potential applications in various therapeutic areas. The experimental protocols detailed in this guide offer a starting point for researchers interested in exploring the pharmacology of **Evatanepag Sodium** and other EP2 receptor modulators.



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